2,2',3,3',4,4',6,6'-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1 to 10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline. The reaction involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl, typically involved the direct chlorination of biphenyl in the presence of a catalyst. The degree of chlorination was controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: This reaction involves the replacement of chlorine atoms with other substituents
Common Reagents and Conditions
Oxidation: Common reagents include strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines
Major Products Formed
Oxidation: Hydroxylated polychlorinated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used
Scientific Research Applications
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some of its applications include:
Environmental Chemistry: Studying its behavior, degradation, and persistence in the environment.
Toxicology: Investigating its toxic effects on various organisms, including humans.
Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.
Biology and Medicine: Understanding its effects on biological systems and its potential role in diseases
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .
Comparison with Similar Compounds
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is unique among polychlorinated biphenyls due to its specific substitution pattern. Similar compounds include:
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing by the position of one chlorine atom.
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: Differing by the position of two chlorine atoms
These compounds share similar chemical properties but may differ in their biological activity and environmental behavior.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBBDKYNWRFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074134 | |
Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33091-17-7 | |
Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033091177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600RQQ4YVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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